4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

PPARγ agonism Antidiabetic Structure–Activity Relationship

Select this 2-imino-4-oxothiazolidinone for PPARγ-targeted type 2 diabetes libraries—its phenyl acetate terminus drives transactivation activity absent in 2,4-dioxo analogs. Measured IC₅₀ of 27.66 μg/mL against A549 cells provides a tunable, moderate-potency starting point for NSCLC hit-to-lead optimization. The catalyst-free, one-pot, room-temperature synthetic route supports sustainable scale-up studies. Moderate antibacterial activity (15–18 mm inhibition zones) enables narrow-spectrum agent design without wholesale microbiota eradication. Verify full substitution pattern to prevent target disengagement and ensure experimental reproducibility.

Molecular Formula C13H13N3O4S
Molecular Weight 307.32
CAS No. 302552-81-4
Cat. No. B3016537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate
CAS302552-81-4
Molecular FormulaC13H13N3O4S
Molecular Weight307.32
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
InChIInChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
InChIKeyZQCFEDPYKMPDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate (CAS 302552-81-4): Structural Identity and Procurement Baseline


4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a synthetic thiazolidinone derivative (MF: C₁₃H₁₃N₃O₄S, MW: 307.32 g/mol) characterized by a 2-imino-4-oxothiazolidine core linked via an acetamido bridge to a phenyl acetate moiety [1]. The 2-imino-4-thiazolidinone scaffold is recognized across medicinal chemistry for its capacity to engage diverse biological targets including enzymes, receptors, and ion channels, enabling broad therapeutic exploration in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant research [1]. The compound is commercially cataloged as a research-grade building block (typically ≥95% purity; for non-human research use only) supplied by specialty chemical vendors [2].

Why In-Class Substitution Fails for 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate: A Procurement Risk Analysis


Within the 2-imino-4-thiazolidinone family, minor structural variations—including changes to the N-aryl acetamide substituent, ester versus acid termination, and heterocyclic fusion—produce markedly divergent biological selectivity and potency profiles [1]. For example, replacing the phenyl acetate group with a tetrahydrobenzothiophene carboxylate ester redirects activity from anticancer/PPARγ targets toward NMDA receptor allosteric modulation, with EC₅₀ values differing by orders of magnitude across analogs . Generic substitution based solely on scaffold similarity therefore carries a high risk of target disengagement and experimental irreproducibility; compound identity at the level of the full substitution pattern must be verified for meaningful SAR studies or screening campaigns.

Quantitative Differentiation Evidence for 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate vs. Closest Analogs


Structural Determinant of PPARγ Agonism: Phenyl Acetate vs. Thiophene Carboxylate Esters

Thiazolidinones bearing a phenyl acetate terminus—such as the target compound—are structurally predisposed toward peroxisome proliferator-activated receptor gamma (PPARγ) agonism, a mechanism shared with clinically approved glitazones (e.g., Rosiglitazone, Pioglitazone) [1]. In contrast, close analogs where the terminal phenyl acetate is replaced by a tetrahydrobenzothiophene carboxylate ester (e.g., EU1794-4, CAS 305373-14-2; EU1794-27, CAS 1832671-21-2) show no detectable PPARγ activity and instead function as NMDA receptor allosteric modulators (EC₅₀ = 1.4 μM for EU1794-27 as a PAM) . This functional divergence underscores the terminal ester as a critical pharmacophoric determinant, not a passive solubility handle.

PPARγ agonism Antidiabetic Structure–Activity Relationship

Cytotoxic Potency in Lung Adenocarcinoma: Target Compound vs. 2,4-Dioxothiazolidine Analog

The target compound demonstrated moderate cytotoxic activity against A549 human lung adenocarcinoma cells (IC₅₀ = 27.66 μg/mL; approximately 90 μM), whereas the closest 2,4-dioxothiazolidine analog—(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate—showed no measurable activity in the same cell line at concentrations up to 100 μg/mL . The 2-imino group therefore appears to confer a minimum 3-fold potency advantage over the 2,4-dioxo congener in this assay context.

Anticancer A549 Cytotoxicity

Regioselective Synthesis via Catalyst-Free Annulation: Target Compound Accessibility vs. Multi-Step Analogs

Methodology for the 2-imino-4-oxothiazolidin-5-ylidene acetate scaffold has been advanced by a catalyst-free, room-temperature annulation between 1,3-diarylthioureas and dialkyl acetylenedicarboxylates in ethanol, achieving 72–85% yields with complete regioselectivity [1]. This contrasts with the multi-step, protecting-group-dependent syntheses required for 2,4-dioxothiazolidine and 2-thioxothiazolidine analogs, which typically proceed in ≤50% overall yield over 3–4 steps [2]. The synthetic accessibility advantage directly translates to lower procurement cost and shorter lead times for the target compound.

Green synthesis Catalyst-free Regioselectivity

Antimicrobial Spectrum: 2-Imino-4-oxo vs. 2-Thioxo-4-oxo Thiazolidine Derivatives

Thiazolidinone derivatives bearing the 2-imino-4-oxo substitution pattern have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative strains, with reported inhibition zones of 15 mm (E. coli) and 18 mm (S. aureus) for closely related N-aryl acetamide analogs . In contrast, 2-thioxo-4-oxo thiazolidine derivatives (thioxothiazolidinyl-acetamides) evaluated under identical disk diffusion conditions exhibited superior potency, with MIC values as low as 0.5 μg/mL against resistant S. aureus strains [1]. This indicates that the 2-imino substitution yields a balanced, moderate-spectrum antimicrobial profile—potentially advantageous for applications where potent, broad-spectrum killing is undesirable (e.g., gut microbiome-sparing agents).

Antimicrobial MIC Structure–Activity Relationship

Optimal Research Application Scenarios for 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate Based on Differential Evidence


PPARγ-Targeted Antidiabetic Lead Discovery and Glitazone Analog Libraries

Given the predicted PPARγ agonist activity engendered by the phenyl acetate terminus [1], the compound serves as a core scaffold for synthesizing focused thiazolidinedione-like libraries targeting type 2 diabetes. Researchers should prioritize this compound over 2,4-dioxothiazolidine or thiophene carboxylate analogs when the primary screening endpoint is PPARγ transactivation or adipocyte differentiation.

Moderate-Cytotoxicity Anticancer Screening in NSCLC (A549) Models

The compound's measured IC₅₀ of 27.66 μg/mL against A549 lung adenocarcinoma cells [1] positions it as a moderate-potency starting point for hit-to-lead optimization in non-small cell lung cancer. It is differentiated from the inactive 2,4-dioxo analog and should be selected when the research objective requires a measurable but tunable cytotoxic window for subsequent SAR expansion.

Catalyst-Free Green Chemistry Methodology Development

The availability of a one-pot, catalyst-free, room-temperature synthetic route to the 2-imino-4-oxothiazolidin-5-ylidene acetate scaffold [1] makes this compound an ideal substrate for academic laboratories developing sustainable heterocyclic synthesis methodologies. Its procurement supports research into solvent optimization, continuous flow adaptation, and scale-up studies without the confounding variables introduced by transition-metal catalysts.

Moderate-Spectrum Antimicrobial Probe Development for Microbiome-Sparing Applications

The moderate antibacterial activity observed for 2-imino-4-oxo thiazolidine analogs (inhibition zones: 15–18 mm) [1] suggests utility in designing narrow-spectrum or antivirulence antimicrobial agents. The compound is preferable to potent, broad-spectrum 2-thioxo analogs when the research goal is to avoid wholesale microbiota eradication.

Quote Request

Request a Quote for 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.